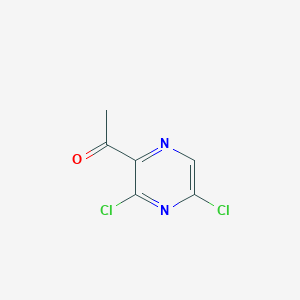

1-(3,5-Dichloropyrazin-2-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYUCBQERMHHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3,5-Dichloropyrazin-2-YL)ethanone (CAS Number 136866-39-2): A Key Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a pivotal heterocyclic ketone intermediate in the field of drug discovery and development. The document elucidates its chemical properties, plausible synthetic routes, and reactivity, with a focus on its potential applications in the synthesis of pharmacologically active compounds. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile building block.

Introduction: The Significance of Pyrazine Scaffolds in Drug Discovery

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to the diverse pharmacological activities exhibited by pyrazine-containing compounds. These activities span a wide therapeutic spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[1]

This compound (CAS: 136866-39-2) emerges as a crucial intermediate, offering multiple reaction sites for molecular elaboration. The presence of two chlorine atoms and a ketone functional group on the pyrazine ring provides a versatile platform for introducing a variety of substituents and building complex molecular architectures. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis, characterization, and strategic utilization in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 136866-39-2 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O | [2] |

| Molecular Weight | 191.01 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General chemical knowledge |

| SMILES | CC(=O)c1ncc(nc1Cl)Cl | [2] |

Synthesis and Mechanistic Considerations

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic workflow for this compound via Friedel-Crafts acylation.

Causality Behind Experimental Choices:

-

Choice of Precursor: 2,6-Dichloropyrazine is the logical starting material, as the chlorine atoms deactivate the ring towards electrophilic substitution, but the nitrogen atoms can direct the incoming electrophile.

-

Acylating Agent: Acetyl chloride or acetic anhydride are standard and readily available reagents for introducing the acetyl group.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid for Friedel-Crafts reactions, as it efficiently generates the highly electrophilic acylium ion.[4]

-

Solvent: An inert solvent such as dichloromethane or carbon disulfide is typically used to facilitate the reaction while not competing in the reaction itself.

-

Reaction Conditions: The reaction is usually carried out at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to drive the reaction to completion.

Proposed Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation of halogenated aromatic compounds.[5] Researchers should optimize the conditions for this specific substrate.

Step 1: Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

Step 2: Catalyst Addition

-

Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

Step 3: Acylating Agent Addition

-

Add acetyl chloride (1.1 eq) dropwise from the addition funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

Step 4: Reaction Progression and Monitoring

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 5: Work-up and Isolation

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Step 6: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its three key functional components: the pyrazine ring, the two chlorine substituents, and the acetyl group. This combination of features opens up a wide array of possibilities for synthetic transformations.

Figure 2: Key reaction pathways for the derivatization of this compound.

-

Reactions at the Carbonyl Group: The ketone functionality is a versatile handle for various transformations.[6]

-

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Wittig Reaction: Conversion of the ketone to an alkene is achievable through the Wittig reaction, allowing for the extension of the carbon skeleton.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in aldol-type condensation reactions with various aldehydes and ketones to form α,β-unsaturated ketones.

-

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine ring and the acetyl group activates the chlorine atoms towards nucleophilic aromatic substitution. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of substituted pyrazines.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic techniques. Although specific experimental data is not publicly available, the expected spectral characteristics can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (likely in the range of δ 2.5-2.8 ppm) and a singlet for the lone aromatic proton on the pyrazine ring (likely in a downfield region, δ 8.5-9.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 190 ppm), the methyl carbon (δ 25-30 ppm), and four distinct signals for the pyrazine ring carbons, with those bonded to chlorine appearing at characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations, as well as C-N and C-Cl stretching frequencies.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.01 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak, with the characteristic M, M+2, and M+4 peaks in a 9:6:1 ratio, would be a definitive indicator of the presence of two chlorine atoms.

Applications in Drug Discovery

While specific examples of drugs derived directly from this compound are not prominent in the public domain, its potential as a key building block is significant. The pyrazine core is present in numerous approved drugs and clinical candidates. The versatile reactivity of this intermediate allows for its incorporation into synthetic routes targeting a wide range of therapeutic areas.

Potential applications include the synthesis of:

-

Kinase Inhibitors: The pyrazine scaffold is a common feature in many kinase inhibitors used in oncology. The dichloropyrazinyl ethanone core can be elaborated to interact with the hinge region and other key residues of various kinases.

-

Antimicrobial Agents: As previously mentioned, pyrazine derivatives have shown promise as antibacterial and antifungal agents.[7] The ability to introduce diverse functional groups onto the this compound scaffold allows for the fine-tuning of antimicrobial activity and spectrum.

-

Central Nervous System (CNS) Agents: The pyrazine nucleus is also found in compounds targeting CNS disorders. The lipophilicity and hydrogen bonding capacity of derivatives of this intermediate can be modulated to optimize blood-brain barrier penetration and target engagement.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery. Its straightforward, albeit not explicitly documented, synthesis via Friedel-Crafts acylation, combined with the multiple avenues for chemical modification, makes it an attractive starting material for the generation of diverse chemical libraries. This technical guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to strategically employ this key building block in the development of the next generation of therapeutics.

References

Sources

- 1. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1-(3,5-Dichloropyrazin-2-YL)ethanone: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 1-(3,5-Dichloropyrazin-2-YL)ethanone. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes information from analogous substituted pyrazine and ketone structures to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique electronic and structural profile, featuring a dichlorinated pyrazine ring bonded to an acetyl group. This combination of a halogenated aromatic system and a ketone functional group gives rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity, purity, and for elucidating its role in further chemical synthesis and biological applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showcasing two key signals corresponding to the aromatic proton on the pyrazine ring and the methyl protons of the acetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 - 8.8 | Singlet | 1H | Pyrazine C6-H | The proton on the pyrazine ring is in a highly deshielded environment due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms. Its chemical shift is expected to be in the downfield region typical for pyrazine protons[1][2]. |

| ~2.7 - 2.9 | Singlet | 3H | -C(O)CH₃ | The methyl protons are adjacent to a carbonyl group, which is deshielding. This results in a downfield shift compared to a standard alkyl proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide critical information about the carbon backbone of the molecule. Due to the substitution pattern, four distinct aromatic carbon signals and two signals for the acetyl group are anticipated.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 - 200 | C=O | The carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region. |

| ~150 - 155 | Pyrazine C2 | This carbon is bonded to the acetyl group and a nitrogen atom, leading to a significant downfield shift. |

| ~148 - 152 | Pyrazine C3 or C5 | The carbons bearing the chlorine atoms are expected to be deshielded. |

| ~145 - 149 | Pyrazine C3 or C5 | The carbons bearing the chlorine atoms are expected to be deshielded. |

| ~135 - 140 | Pyrazine C6 | This carbon is bonded to a proton and is expected to be the most upfield of the pyrazine ring carbons. |

| ~25 - 30 | -C(O)CH₃ | The methyl carbon of the acetyl group is in a typical upfield region for sp³ hybridized carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and straightforward method. .

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | This absorption is characteristic of the C-H stretching vibration of the proton on the pyrazine ring[3]. |

| ~1700 - 1720 | C=O Stretch | Ketone | A strong absorption band is expected in this region, characteristic of an aryl ketone. The conjugation with the pyrazine ring may slightly lower the frequency compared to a simple aliphatic ketone[4]. |

| ~1520 - 1580 | C=C and C=N Stretch | Aromatic Ring | Multiple bands are expected in this region corresponding to the stretching vibrations of the pyrazine ring[3][5]. |

| ~1000 - 1200 | C-Cl Stretch | Aryl Halide | Stretching vibrations for the C-Cl bonds are expected in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum. EI is a "hard" ionization technique that will likely produce numerous fragment ions.

-

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, acquire a high-resolution mass spectrum to obtain an accurate mass measurement.

Predicted Mass Spectrometry Data

The mass spectrum will be characterized by a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Molecular Weight: 190.03 g/mol (for C₇H₅Cl₂NO)

Expected Key Ions:

| m/z (mass-to-charge ratio) | Ion Identity | Rationale |

| 189 / 191 / 193 | [M]⁺ (for ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂) | The molecular ion peak will exhibit a characteristic isotopic pattern with relative intensities of approximately 9:6:1 due to the two chlorine atoms. |

| 174 / 176 / 178 | [M - CH₃]⁺ | Loss of the methyl group from the acetyl moiety is a common fragmentation pathway for ketones. |

| 146 / 148 / 150 | [M - C(O)CH₃]⁺ | Cleavage of the entire acetyl group would result in the dichloropyrazinyl cation. |

Visualization of Key Data Relationships

Molecular Structure and NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Spectroscopic Data Workflow

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The predictive spectroscopic data presented in this guide provides a solid foundation for the empirical analysis of this compound. The expected NMR, IR, and MS data are highly characteristic and, when taken together, should allow for unambiguous identification of the compound. This technical guide serves not only as a reference for this specific molecule but also as a framework for the spectroscopic characterization of other novel heterocyclic compounds.

References

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C 16 H 18 N 3 O | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(3,5-Dichloropyrazin-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 1-(3,5-Dichloropyrazin-2-YL)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available experimental data on this specific molecule, this guide establishes a robust predictive framework based on the known thermal properties of analogous compounds, including pyrazine, chlorinated pyrazines, and acetylpyrazine. We present a detailed, field-proven experimental workflow for the comprehensive thermal analysis of this compound, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated techniques for evolved gas analysis. The objective is to equip researchers with the necessary theoretical foundation and practical methodologies to safely handle and characterize this compound, ensuring its stability and integrity throughout the drug development lifecycle.

Introduction and Molecular Overview

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and functional materials. The presence of two chlorine atoms and an acetyl group on the pyrazine ring suggests a molecule with a unique electronic landscape and potential for diverse chemical transformations. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in applications where it might be subjected to elevated temperatures, such as in melt crystallization, formulation, or accelerated stability studies.

Molecular Structure:

Predicted Thermal Behavior: An Inferential Analysis

Given the absence of direct experimental data, the thermal behavior of this compound can be inferred from the analysis of its structural components and related molecules.

-

Pyrazine Core: The pyrolysis of pyrazine, the parent heterocycle, has been studied extensively. Its thermal decomposition is a free-radical chain reaction initiated by C-H bond fission, leading to the formation of acetylene and hydrogen cyanide as major products.[1] This suggests that the pyrazine ring in the target molecule is susceptible to fragmentation at high temperatures.

-

Influence of Chlorine Substituents: The presence of chlorine atoms on the pyrazine ring is expected to influence its thermal stability. Generally, halogenated aromatic compounds can undergo dehalogenation at elevated temperatures. The C-Cl bond is weaker than the C-H bond, and its cleavage can be a primary step in the decomposition process. For instance, 2,6-Dichloropyrazine is a solid with a melting point of 55-58 °C, indicating a degree of thermal stability at lower temperatures. The thermal decomposition of chlorinated hydrocarbons often leads to the formation of hydrogen chloride (HCl) as a byproduct.

-

Role of the Acetyl Group: The acetyl group introduces a potential site for initial fragmentation. Ketones can undergo various thermal decomposition reactions, including cleavage of the C-C bond adjacent to the carbonyl group.[2] For acetylpyrazine, which has a melting point of 75-78 °C, the acetyl group contributes to its overall thermal properties.[3][4]

Predicted Decomposition Onset and Stages:

Based on the properties of its analogs, this compound is predicted to be a solid at room temperature with moderate thermal stability. Its decomposition is likely to occur in multiple stages:

-

Initial Decomposition (Lower Temperature Range): The initial decomposition stage may involve the fragmentation of the acetyl group or the cleavage of a C-Cl bond. The loss of the acetyl group would result in the formation of 3,5-dichloropyrazine.

-

Ring Fragmentation (Higher Temperature Range): At higher temperatures, the dichloropyrazine ring is expected to undergo fragmentation, potentially leading to the evolution of smaller molecules such as HCl, HCN, and various chlorinated hydrocarbons.

The following table summarizes the predicted thermal decomposition stages:

| Predicted Stage | Probable Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Fragments (Predicted) |

| 1 | 150 - 250 | ~27% (for acetyl group loss) | Acetyl radical, CO, methane |

| 2 | > 250 | Variable | HCl, HCN, chlorinated hydrocarbons, nitrogen oxides |

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

Synthesis and Characterization

Prior to thermal analysis, the synthesis and purification of this compound are critical to ensure the absence of impurities that could interfere with the results. A plausible synthetic route involves the Friedel-Crafts acylation of 2,6-dichloropyrazine.

Protocol for Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the molecular structure. The chemical shifts will provide information about the electronic environment of the protons and carbons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the characteristic functional groups, such as the C=O stretch of the ketone, the C-Cl bonds, and the vibrations of the pyrazine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.

Step-by-Step TGA Protocol:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the TGA curve. The derivative of the TGA curve (DTG) will show the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Step-by-Step DSC Protocol:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition stage observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting, while exothermic peaks will correspond to decomposition.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).

Step-by-Step TGA-MS/FTIR Protocol:

-

Instrumentation: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

Experimental Conditions: Follow the TGA protocol as described in section 3.2. The transfer line and gas cell should be heated to prevent condensation of the evolved gases (typically 200-250 °C).

-

Data Acquisition: Mass spectra or infrared spectra of the evolved gases are collected continuously throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve. This will allow for the identification of the decomposition products at each stage.

Predicted Decomposition Pathway

Based on the principles of organic chemistry and the known fragmentation patterns of related compounds, a plausible decomposition pathway for this compound under thermal stress can be proposed.

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-(3,5-Dichloropyrazin-2-yl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 1-(3,5-dichloropyrazin-2-yl)ethanone, a key heterocyclic building block. The presence of a dichlorinated pyrazine core, coupled with an acetyl substituent, imparts a unique and versatile chemical character to the molecule. This document elucidates the electronic properties of the molecule, predicts its reactivity in key organic transformations, and provides detailed theoretical protocols for its synthesis and subsequent derivatization. Particular emphasis is placed on nucleophilic aromatic substitution (SNAr) and reactions involving the ketone functionality. This guide is intended to serve as a foundational resource for researchers leveraging this compound in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

Introduction and Structural Elucidation

This compound belongs to the class of pyrazines, a group of nitrogen-containing heterocyclic compounds prevalent in numerous biologically active molecules and functional materials.[1] The pyrazine ring is inherently electron-deficient, and this property is further amplified by the presence of two electron-withdrawing chlorine atoms. The acetyl group at the 2-position also acts as an electron-withdrawing group (EWG), which significantly influences the overall electronic distribution and reactivity of the molecule.

The structural framework of this compound presents multiple sites for chemical modification, making it an attractive scaffold for combinatorial chemistry and lead optimization in drug discovery. Understanding the interplay between the dichloropyrazine ring and the acetyl group is paramount for predicting its chemical behavior and designing rational synthetic strategies.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₆H₄Cl₂N₂O | Based on structural components. |

| Molecular Weight | 191.02 g/mol | Calculated from the molecular formula. |

| CAS Number | Not assigned (as of Jan 2026) | Underscores the novelty of the compound. |

| Appearance | Colorless to pale yellow solid | Typical for small, functionalized aromatic compounds. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents (e.g., hexane). | The polar ketone and nitrogen atoms enhance solubility in polar media. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of synthesized this compound. The following are predicted spectral characteristics:

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Singlet at ~8.5-8.8 ppm (1H, pyrazine H); Singlet at ~2.7-2.9 ppm (3H, acetyl CH₃). |

| ¹³C NMR | Carbonyl carbon at ~195-200 ppm; Pyrazine carbons between ~140-160 ppm; Acetyl methyl carbon at ~25-30 ppm. |

| IR Spectroscopy | Strong C=O stretch at ~1690-1710 cm⁻¹; C-Cl stretches at ~600-800 cm⁻¹; C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Key fragmentations would include loss of the acetyl group and chlorine atoms. |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method is the Friedel-Crafts acylation of a suitable dichloropyrazine precursor. However, the electron-deficient nature of the dichloropyrazine ring presents a challenge for classical electrophilic aromatic substitution.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A potential route involves the acylation of 2,6-dichloropyrazine. Due to the deactivating effect of the chlorine atoms and the pyrazine nitrogens, forcing conditions and a strong Lewis acid catalyst would be necessary.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize this compound via Friedel-Crafts acylation of 2,6-dichloropyrazine.

Materials:

-

2,6-Dichloropyrazine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Reactivity Profile: The Dichotomous Nature of the Scaffold

The reactivity of this compound is governed by two primary features: the electrophilic nature of the dichloropyrazine ring and the versatile chemistry of the acetyl group.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring

The presence of the electron-withdrawing acetyl group at the 2-position significantly influences the regioselectivity of SNAr reactions. Studies on analogous 2-substituted 3,5-dichloropyrazines have demonstrated that electron-withdrawing groups direct nucleophilic attack to the 5-position.[2][3]

Caption: Regioselective SNAr at the C5 position.

This regioselectivity is attributed to the stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the electron-withdrawing acetyl group.

Protocol for SNAr with an Amine:

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Reagent Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Heat the mixture to 80-120 °C and monitor by TLC.

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Reactions of the Acetyl Group

The acetyl group offers a plethora of opportunities for further functionalization.[4]

The α-protons of the acetyl group are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with an aldehyde or ketone in an aldol condensation reaction to form a β-hydroxy ketone, which can be subsequently dehydrated to an α,β-unsaturated ketone.

Caption: Aldol condensation of the acetyl group.

In a similar vein, the acetyl group can undergo a Knoevenagel condensation with activated methylene compounds in the presence of a weak base.

The 1,2-dicarbonyl-like reactivity of the acetyl group with an adjacent ring nitrogen makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, through condensation with hydrazines.

Protocol for Heterocycle Formation with Hydrazine:

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid.

-

Reaction: Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its reactivity is characterized by a regioselective susceptibility to nucleophilic aromatic substitution at the 5-position and the diverse reactivity of the acetyl group. This guide provides a theoretical framework for the synthesis, characterization, and derivatization of this compound, offering valuable insights for researchers in drug discovery and materials science. The predictable reactivity profile outlined herein should facilitate the rational design of novel molecules with desired properties.

References

-

Scales, S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159. [Link]

-

Prakash, G. K. S., et al. (2012). Friedel-Crafts Acylation with Amides. ACS Catalysis, 2(11), 2359-2363. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (S N Ar) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

Sources

An In-Depth Technical Guide to the Medicinal Chemistry Potential of 1-(3,5-Dichloropyrazin-2-YL)ethanone

Abstract

The pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1][2] This technical guide explores the untapped potential of a novel derivative, 1-(3,5-Dichloropyrazin-2-YL)ethanone. While specific biological data for this compound is not yet publicly available, its structural features suggest significant promise as a versatile building block for drug discovery. This document outlines a comprehensive strategy for the synthesis, biological evaluation, and potential therapeutic applications of this compound, providing researchers and drug development professionals with a roadmap for its investigation.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a recurring motif in a multitude of biologically active molecules.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a highly valuable scaffold in the design of therapeutic agents.[2] Marketed drugs containing the pyrazine core, such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, underscore the clinical significance of this heterocyclic system.[1][2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3] The dichlorinated and acetylated substitution pattern of this compound presents a unique chemical entity ripe for exploration within these therapeutic areas.

Proposed Synthesis of this compound

The most direct and industrially scalable approach to synthesizing aryl ketones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, the logical starting materials would be 2,6-dichloropyrazine and acetyl chloride, with aluminum chloride (AlCl₃) as the catalyst.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound.

Materials:

-

2,6-Dichloropyrazine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dichloropyrazine (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the reaction temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C and slowly pour it over a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthetic Workflow Diagram

Caption: Workflow for the proposed synthesis of the target compound.

Potential Medicinal Chemistry Applications and Screening Strategies

The structural alerts within this compound—namely the electron-deficient dichloropyrazine ring and the reactive ketone functionality—suggest several avenues for therapeutic investigation.

Anticancer Activity

The pyrazine scaffold is present in numerous anticancer agents, acting through various mechanisms, including kinase inhibition and apoptosis induction.[1] A preliminary assessment of the cytotoxic potential of this compound against a panel of human cancer cell lines is a logical first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]

Caption: Workflow for the in vitro anticancer screening using the MTT assay.

Antibacterial Activity

Heterocyclic compounds, including pyrazines, are a rich source of antibacterial agents.[7] The electron-deficient nature of the dichloropyrazine ring could be beneficial for antimicrobial activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.[7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

-

Mueller-Hinton Broth (MHB)

-

Test compound dissolved in DMSO

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Many pyrazine-containing molecules exhibit anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[3][8]

Objective: To evaluate the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[9]

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compound dissolved in DMSO

-

Colorimetric COX inhibitor screening assay kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Signal Development: Incubate for a specified time, then add a developing reagent to stop the reaction and produce a colorimetric signal.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Inhibition Calculation: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value.

Caption: Iterative cycle of lead optimization through SAR studies.

Conclusion

While this compound remains an unexplored entity in medicinal chemistry, its pyrazine core, combined with its specific substitution pattern, marks it as a compound of significant interest. The synthetic and screening strategies outlined in this guide provide a robust framework for its systematic evaluation. Through the proposed investigations into its potential anticancer, antibacterial, and anti-inflammatory properties, this compound could emerge as a valuable scaffold for the development of novel therapeutic agents.

References

-

Electrochemical Synthesis of Acetylpyrazine - Journal of Electrochemistry. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (URL: [Link])

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (URL: [Link])

-

A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (URL: [Link])

-

Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap. (URL: [Link])

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

- CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google P

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (URL: [Link])

-

Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed. (URL: [Link])

-

Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - SciSpace. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

-

The direct synthesis of multi-functional pyrazine scaffolds - ResearchGate. (URL: [Link])

-

Can anyone suggest a protocol for a kinase assay? - ResearchGate. (URL: [Link])

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: [Link])

-

In vitro kinase assay - Protocols.io. (URL: [Link])

-

(PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - ResearchGate. (URL: [Link])

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (URL: [Link])

-

Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - NIH. (URL: [Link])

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Publishing. (URL: [Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - Frontiers. (URL: [Link])

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (URL: [Link])

-

Friedel–Crafts reaction - Wikipedia. (URL: [Link])

-

Friedel-Crafts acylation (video) - Khan Academy. (URL: [Link])

-

Friedel-Crafts Acylation - YouTube. (URL: [Link])

-

Friedel-Crafts Acylation - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biological Screening of Novel Pyrazine Derivatives: A Case Study with 1-(3,5-Dichloropyrazin-2-YL)ethanone

Foreword: The Rationale for a Structured Inquiry

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The journey from a newly synthesized pyrazine derivative, such as 1-(3,5-Dichloropyrazin-2-YL)ethanone, to a viable drug candidate is not one of random testing but of a logical, tiered screening cascade. This guide provides a comprehensive framework for this process, designed for researchers and drug development professionals. We will move from broad, essential cytotoxicity assessments to targeted, hypothesis-driven assays, explaining the causality behind each experimental choice to ensure a scientifically rigorous evaluation.

Section 1: The Hierarchical Screening Workflow: From Cytotoxicity to Mechanism

A robust screening cascade is designed to efficiently identify promising compounds while eliminating toxic or inactive ones early in the process. This strategy conserves resources and focuses efforts on candidates with the highest therapeutic potential. Our approach is built on a multi-tiered system, beginning with fundamental safety and viability assessments before proceeding to more specific and complex mechanistic studies.

The overall workflow is designed as a decision-making tree. A compound must pass through initial "gatekeeper" assays before more resource-intensive investigations are warranted.

Caption: Hierarchical Biological Screening Cascade.

Section 2: Tier 1 - Foundational Cytotoxicity Assessment

Before investigating any potential therapeutic effect, it is imperative to determine a compound's inherent toxicity. Cytotoxicity assays are the gatekeepers of the screening process, providing critical data to establish a therapeutic window—the concentration range where the compound might be effective without causing significant harm to host cells.[5][6]

The Principle of Orthogonal Measurement

To build a trustworthy toxicity profile, we employ two distinct assays that measure different cellular endpoints. The MTT assay measures metabolic activity, while the Lactate Dehydrogenase (LDH) assay measures cell membrane integrity.[5] Using two methods (an orthogonal approach) provides a more robust and self-validating assessment, reducing the risk of misleading results from compound-specific assay interference.[7]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Mitochondrial reductase enzymes in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[9]

Methodology:

-

Cell Seeding: Plate a non-cancerous human cell line (e.g., HEK293) and one or more cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Controls: Include wells with untreated cells (negative control), cells treated with vehicle (e.g., 0.1% DMSO), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plates for 24 to 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[5]

Data Presentation and Interpretation

The primary output of cytotoxicity assays is the IC₅₀ value, which represents the concentration of a compound required to inhibit cell viability by 50%.[8] A lower IC₅₀ value indicates higher potency. The data should be presented clearly for comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Compound | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |

| HEK293 (Normal) | This compound | 85.2 ± 4.5 | - |

| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.8 | 6.8 |

| A549 (Lung Cancer) | This compound | 22.1 ± 2.3 | 3.9 |

| HEK293 (Normal) | Doxorubicin (Positive Control) | 1.2 ± 0.3 | - |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 ± 0.1 | 1.5 |

| A549 (Lung Cancer) | Doxorubicin (Positive Control) | 1.0 ± 0.2 | 1.2 |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

An acceptable IC₅₀ in the target cancer cell lines (e.g., < 30 µM) coupled with a high SI (> 3) would justify moving the compound to Tier 2 screening.

Section 3: Tier 2 - Primary Efficacy Screening

With a baseline understanding of the compound's toxicity, we can now investigate its potential therapeutic effects. Based on the extensive literature on pyrazine derivatives, the most promising avenues for screening are anticancer and antimicrobial activities.[1][3][10]

Anticancer Activity Screening

Pyrazine derivatives are well-documented as potential anticancer agents, acting through various mechanisms such as kinase inhibition and apoptosis induction.[11][12][13]

Caption: Anticancer Screening Decision Workflow.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay elucidates the mechanism of cell death.[5] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

A significant increase in the apoptotic cell population compared to the control would strongly suggest that the compound's cytotoxic effect is mediated through the induction of programmed cell death, a desirable trait for an anticancer drug.

Antimicrobial Activity Screening

Many pyrazine derivatives exhibit broad-spectrum antimicrobial activity.[14][15][16] A standard method to quantify this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the pyrazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (no compound) and a sterility control well (no microbes). A known antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative, Fluconazole for fungi) should be used as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Table 2: Hypothetical Antimicrobial Profile of this compound

| Microorganism | Strain | Compound MIC (µg/mL) | Control MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | Vancomycin: 1 |

| Escherichia coli | ATCC 25922 | >128 | Ciprofloxacin: 0.5 |

| Candida albicans | ATCC 90028 | 32 | Fluconazole: 2 |

This data suggests the compound has moderate activity against Gram-positive bacteria and fungi but is not effective against the tested Gram-negative bacterium.

Section 4: Tier 3 - Unraveling the Mechanism of Action (MoA)

Identifying a "hit" compound with good activity and selectivity is a major milestone. The next crucial step is to understand how it works. For pyrazine derivatives showing anticancer activity, a common mechanism is the inhibition of protein kinases.[12][18] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[12]

Caption: Simplified Kinase Signaling Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To test the hypothesis that our compound inhibits a specific kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK), a cell-free biochemical assay can be performed.

Methodology:

-

Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified, recombinant kinase enzyme. This is often detected using methods like ADP-Glo™, which quantifies ADP produced during the kinase reaction.

-

Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Compound Addition: Add serial dilutions of the pyrazine derivative to the wells. Include a known kinase inhibitor as a positive control (e.g., Gefitinib for EGFR) and a vehicle control (DMSO).

-

Reaction and Detection: Incubate to allow the kinase reaction to proceed. Then, add detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagents) to stop the reaction and generate a luminescent signal.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the results to determine the IC₅₀ of the compound for that specific kinase.

Screening the compound against a panel of kinases can reveal its specific targets and provide invaluable insight into its mechanism of action, guiding future lead optimization efforts.

Conclusion

The biological screening of a novel pyrazine derivative like this compound is a systematic process of elimination and focused inquiry. By employing a hierarchical workflow—beginning with foundational cytotoxicity tests, proceeding to targeted efficacy screens for anticancer and antimicrobial potential, and culminating in specific mechanistic studies—researchers can efficiently and rigorously evaluate a compound's therapeutic promise. This structured approach, grounded in sound scientific principles and validated protocols, is essential for navigating the complex path of drug discovery and identifying the next generation of pyrazine-based medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. Retrieved from [Link]

- Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.

- CardioSomatics. (n.d.). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- PubMed. (n.d.). Structure-activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-disubstituted Pyrazines and 4,6-disubstituted Pyrimidines.

- ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

- Taylor & Francis. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines | Request PDF.

- RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

- (n.d.). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.

- PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- MDPI. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.

- MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- PubMed. (2023). Pharmacological activity and mechanism of pyrazines.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development.

- YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.

- Life Science Applications. (n.d.). Cytotoxicity Assays.

- ResearchGate. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives.

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. opentrons.com [opentrons.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. researchgate.net [researchgate.net]

- 16. rjpbcs.com [rjpbcs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tandfonline.com [tandfonline.com]

1-(3,5-Dichloropyrazin-2-yl)ethanone: A Technical Guide to a Privileged Fragment in Drug Discovery

Introduction: The Strategic Value of the Dichloropyrazine Ethanone Fragment

In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful engine for the identification of novel lead compounds.[1][2] This methodology hinges on the principle of screening low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][2] These initial hits then serve as foundational building blocks for the rational design of more potent and selective drug candidates. The pyrazine scaffold, a six-membered nitrogen-containing heterocycle, is a well-established "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its derivatives are known to participate in a wide range of biological activities, including kinase inhibition.[3] This guide focuses on the strategic potential of a specific pyrazine derivative, 1-(3,5-dichloropyrazin-2-yl)ethanone , as a high-value fragment for drug discovery endeavors.

The unique combination of a dichlorinated pyrazine ring and an ethanone moiety endows this fragment with several desirable features. The pyrazine core can act as a bioisostere for other aromatic and heteroaromatic rings, such as benzene, pyridine, and pyrimidine, offering opportunities to modulate physicochemical properties and explore novel chemical space.[4] The two chlorine atoms provide vectors for chemical modification and can enhance binding affinity through specific interactions with the target protein. Furthermore, the electron-withdrawing nature of the chlorine atoms and the pyrazine ring can render the fragment susceptible to nucleophilic attack, opening the door for its application as a covalent inhibitor, a modality of increasing interest in drug development.[5] The ethanone group provides a key handle for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to enhance potency and selectivity.

This technical guide will provide a comprehensive overview of this compound as a fragment for drug discovery. We will delve into its synthesis and physicochemical properties, explore its potential applications in fragment-based screening campaigns, and detail experimental workflows for hit identification and validation. Finally, we will discuss strategies for the hit-to-lead optimization of this promising scaffold.

Physicochemical Properties and Synthesis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~207 g/mol | Sum of atomic weights of C6H4Cl2N2O. Compliant with the "Rule of Three" for fragments (MW ≤ 300 Da).[6] |

| cLogP | ~1.5 - 2.5 | The hydrophobic chlorine atoms are balanced by the polar pyrazine and ketone functionalities. A moderate cLogP is desirable for good solubility and cell permeability. |

| Hydrogen Bond Donors | 0 | No labile protons attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 3 (2 pyrazine nitrogens, 1 ketone oxygen) | The pyrazine nitrogens can act as hydrogen bond acceptors, a key interaction in many kinase inhibitor binding modes.[4] |

| Reactivity | Potential for covalent modification | The dichloropyrazine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at the carbon atoms bearing the chlorine atoms. This presents an opportunity for covalent targeting of nucleophilic residues like cysteine in a protein active site.[5] |

Synthesis of this compound and Derivatives:

The synthesis of substituted pyrazines is a well-established area of organic chemistry. While a specific, published route for this compound was not identified, plausible synthetic strategies can be devised based on known pyrazine chemistry. One potential approach involves the reaction of a suitable pyrazine precursor with a chlorinating agent, followed by introduction of the acetyl group. For instance, a pyrazine-2-carboxylic acid derivative could be a viable starting material.

A general synthetic scheme for dichloropyrazine derivatives often involves the chlorination of a hydroxypyrazine precursor.[7] For example, a hydroxypyrazine-2-carboxamide can be reacted with a chlorinating agent like phosphorus oxychloride to yield a dichloropyrazine derivative.[7] Subsequent functional group manipulations could then be employed to introduce the ethanone moiety.

The synthesis of a variety of substituted pyrazines has been reported, often utilizing cross-coupling reactions to introduce diversity.[8] For researchers looking to build a library of fragments around the this compound core, these methods provide a robust toolkit for generating analogues with diverse substitution patterns.

Application in Fragment-Based Drug Discovery

The utility of this compound as a fragment lies in its potential to identify starting points for the development of potent and selective inhibitors against a range of biological targets, with a particular emphasis on protein kinases.

Fragment Library Design and Screening

A well-designed fragment library is crucial for the success of any FBDD campaign. The inclusion of this compound and its analogues can significantly enhance the chemical diversity of a library. When constructing a library around this core, it is advisable to synthesize derivatives with varied substituents at the remaining open position on the pyrazine ring and modifications of the ethanone group. This allows for the exploration of structure-activity relationships (SAR) from the very initial screening stage.

Several biophysical techniques are amenable to fragment screening.[9] Given the expected properties of our lead fragment, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are particularly well-suited.

Experimental Workflow: NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for detecting the weak binding interactions characteristic of fragments.[10] Saturation Transfer Difference (STD) NMR is a particularly sensitive ligand-observed method for fragment screening.[10][11]

Protocol for STD-NMR Screening:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

-

Prepare stock solutions of the fragment library, including this compound, in a compatible solvent (e.g., d₆-DMSO).

-

Create pools of 5-10 fragments for initial screening. The final concentration of each fragment in the NMR sample should be in the range of 100-500 µM.

-

-

NMR Data Acquisition:

-